molecular formula C9H14O3 B13273655 Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate

Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate

Cat. No.: B13273655
M. Wt: 170.21 g/mol
InChI Key: GQALPOWUSYCKFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the two methyl groups on the cyclopentane ring enhances its reactivity and stability compared to similar compounds .

Biological Activity

Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate is an organic compound with significant potential in various biological and medicinal applications. This article provides a detailed examination of its biological activity, synthesis methods, and potential therapeutic uses, supported by relevant data and research findings.

Chemical Structure and Properties

This compound belongs to the cyclopentanone family. Its molecular formula is C9H14O3C_9H_{14}O_3 with a molecular weight of approximately 170.21 g/mol. The compound features a cyclic ketone structure with a carbonyl group (C=O) and an ester functional group. The presence of two additional methyl groups on the cyclopentane ring enhances its chemical reactivity and stability compared to similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various organic synthesis techniques, including:

  • Oxidation : The compound can be oxidized to produce carboxylic acids or other oxidized derivatives using agents like potassium permanganate.
  • Reduction : Reduction reactions convert the ketone group to an alcohol group using lithium aluminum hydride or sodium borohydride.
  • Substitution : It can undergo nucleophilic substitution reactions where the ester group is replaced by various nucleophiles such as amines or alcohols.

These methods highlight the compound's synthetic accessibility and versatility in organic chemistry .

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in studying enzyme-catalyzed reactions and metabolic pathways. Its potential roles include:

  • Enzyme Interaction : The compound's carbonyl group facilitates nucleophilic addition and condensation reactions with biological molecules, providing insights into its mechanism of action within biochemical contexts.
  • Therapeutic Applications : Ongoing investigations are exploring its application as a precursor for drug synthesis, potentially leading to new therapeutic agents.

Case Studies

Comparative Analysis

To understand the unique characteristics of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsKey Differences
Methyl 2-oxocyclopentanecarboxylateSimilar structure but lacks additional methyl groupsFewer substituents affect reactivity
Cyclopentanecarboxylic acid, 2-oxo-, methyl esterSlight structural differencesDifferent functional groups influence properties

The specific substitution pattern of this compound enhances its reactivity and stability compared to these similar compounds .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-9(2)5-4-6(7(9)10)8(11)12-3/h6H,4-5H2,1-3H3

InChI Key

GQALPOWUSYCKFO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1=O)C(=O)OC)C

Origin of Product

United States

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